molecular formula C8H15N3O2 B13061152 Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13061152
M. Wt: 185.22 g/mol
InChI Key: NPKDRYXNPGYUDE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is systematically named according to IUPAC rules as follows:

  • The parent structure is a 1,4,5,6-tetrahydropyrimidine , a six-membered ring containing two nitrogen atoms at positions 1 and 3, with partial saturation at positions 4, 5, and 6.
  • Substituents include a methyl group at position 6, an amino group at position 2, and an ethyl ester at position 5.

The structural formula is C₈H₁₅N₃O₂ , with the following key features:

  • A bicyclic system comprising a pyrimidine ring fused to a partially saturated tetrahydropyrimidine framework.
  • Substituent positions verified via spectroscopic and computational methods.

The SMILES notation for the compound is CCOC(=O)C1CN=C(NC1C)N, reflecting the ethyl ester group, methyl substitution, and amino functionality. The InChIKey (NPKDRYXNPGYUDE-UHFFFAOYSA-N) and InChI code provide unambiguous identifiers for its 3D conformation.

Property Value
Molecular Formula C₈H₁₅N₃O₂
SMILES CCOC(=O)C1CN=C(NC1C)N
InChIKey NPKDRYXNPGYUDE-UHFFFAOYSA-N

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers, including:

  • CAS Numbers : 1338942-95-2 (primary), 1696471-60-9 (alternate).
  • PubChem CID : 103317969.
  • Other Designations : EN300-1118748, Ethyl2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate.

The diversity of identifiers underscores its utility in cross-referencing chemical databases and patent literature. For example, the EN300-1118748 designation links to its commercial availability in specialized material catalogs.

Identifier Type Value
CAS Registry Number 1338942-95-2
Alternate CAS Number 1696471-60-9
PubChem CID 103317969

Stereochemical Considerations and Tautomeric Forms

The compound’s stereochemistry is influenced by the 6-methyl group and the partially saturated tetrahydropyrimidine ring. Key considerations include:

  • Chirality at Position 6 : The methyl group at position 6 creates a stereogenic center, potentially yielding enantiomers. However, synthetic routes typically produce racemic mixtures unless chiral catalysts or resolved intermediates are employed.
  • Tautomerism : The 2-amino group may participate in tautomeric equilibria. Studies on analogous 2-aminopyrimidines demonstrate amino-imino tautomerization under acidic or photolytic conditions. For instance, hydrogen bonding with acetic acid can induce proton transfer, forming an imino tautomer.

Computational models predict that the amino tautomer is thermodynamically favored in neutral conditions, while the imino form becomes accessible in polar solvents or upon excitation. This behavior mirrors observations in 2-aminopyrimidine derivatives, where methyl substitution stabilizes specific tautomers.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

InChI

InChI=1S/C8H15N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h5-6H,3-4H2,1-2H3,(H3,9,10,11)

InChI Key

NPKDRYXNPGYUDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN=C(NC1C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like cerium ammonium nitrate. The reaction conditions often involve refluxing the mixture in ethanol for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents
Research has indicated that compounds related to ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate exhibit antihypertensive properties. These compounds act as selective antagonists at adrenergic receptors, which are crucial in regulating blood pressure. Studies have demonstrated that modifications to the tetrahydropyrimidine structure can enhance their efficacy as antihypertensive agents .

Anticancer Activity
The tetrahydropyrimidine derivatives have shown promise as anticancer agents. For instance, certain analogs have been identified as inhibitors of mitotic kinesin Eg5, an essential protein for cell division. This inhibition can lead to reduced proliferation of cancer cells . Additionally, compounds derived from this class have been evaluated for their ability to induce apoptosis in various cancer cell lines .

Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been associated with the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Selective Inhibitors
This compound has been explored as a selective inhibitor for various enzymes and receptors. For example, it has shown activity against certain kinases involved in signaling pathways that regulate cell growth and differentiation. The specificity of these compounds can be beneficial in designing targeted therapies with fewer side effects compared to conventional drugs .

Antimicrobial Activity
this compound and its derivatives have demonstrated antimicrobial properties against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Agricultural Applications

Pesticides and Herbicides
The structural characteristics of this compound lend themselves to applications in agriculture as potential pesticides or herbicides. Research into the synthesis of derivatives that target specific plant pathogens or pests has shown promising results . These compounds could provide environmentally friendly alternatives to existing chemical treatments.

Case Study 1: Antihypertensive Activity

A study conducted by Atwal et al. (1991) explored the structure-activity relationship of tetrahydropyrimidine derivatives as antihypertensive agents. The findings indicated that specific substitutions on the pyrimidine ring significantly enhanced their potency against hypertension-related conditions.

Case Study 2: Anticancer Properties

Research published by Grover et al. (1995) demonstrated that certain tetrahydropyrimidine derivatives induced apoptosis in breast cancer cell lines through the inhibition of the Eg5 kinesin protein. This study highlighted the potential for developing new cancer therapies based on these compounds.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Substituents Ring Saturation Notable Features
Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate (Target) 2-NH₂, 6-CH₃, 5-COOEt 1,4,5,6-Tetrahydro Amino group enhances solubility; methyl and ester balance lipophilicity
Ethyl 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate () 6-Oxo, 5-COOEt 1,4,5,6-Tetrahydro Oxo group increases polarity; moderate neuraminidase inhibition (IC₅₀ = 17.64 μM)
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 2-S, 4-(2-fluorophenyl), 6-CH₃, 5-COOEt 1,2,3,4-Tetrahydro Thioxo group improves hydrogen-bond acceptor capacity; weak antibacterial activity
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 2-Oxo, 4-(methoxymethylfuran), 6-CH₃, 5-COOEt 1,2,3,4-Tetrahydro Furan moiety introduces π-π interactions; structural complexity impacts target binding

Key Observations :

  • Amino vs. Oxo/Thioxo Groups: The 2-amino group in the target compound may enhance solubility and interaction with polar enzyme active sites compared to oxo/thioxo derivatives, which are better hydrogen-bond acceptors .

Pharmacological Activity Comparison

Compound Class Biological Activity Mechanism/Application Efficacy (IC₅₀/MIC) Reference
6-Oxo derivatives () Influenza A neuraminidase inhibition Antiviral agents 17.64 μM (Compound 6g)
Thioxo derivatives () Antibacterial (E. coli, B. subtilis) Weak inhibition via membrane disruption Not quantified
Glucopyranosyl derivatives () Glycoenzyme inhibition Carbohydrate mimics for enzyme targeting Not tested
Target Compound Undocumented in evidence Hypothesized: Neuraminidase/kinase modulation N/A

Key Findings :

  • Neuraminidase Inhibition : 6-Oxo derivatives (e.g., ) show measurable activity, suggesting that electron-withdrawing groups at position 6 may optimize binding to viral enzymes .
  • Antibacterial Limitations : Thioxo and bromomethyl derivatives () exhibit weak activity, implying that bulkier substituents (e.g., aryl groups) are suboptimal for bacterial targets .

Physicochemical Properties

Property Target Compound 6-Oxo Derivative () Thioxo Derivative ()
Solubility Moderate (amino group enhances) Low (oxo group reduces lipophilicity) Low (thioxo increases hydrophobicity)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8 ~3.0
Hydrogen-Bond Capacity 2 donors (NH₂), 3 acceptors 1 donor (NH), 4 acceptors 1 donor (NH), 3 acceptors

Implications :

  • Higher lipophilicity in thioxo derivatives () may improve membrane penetration but reduce solubility .

Biological Activity

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
CAS Number 6635-59-2
Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1CC(=O)NC(=N1)N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It has been shown to act as an enzyme inhibitor by binding to active sites and preventing substrate access. Additionally, it may modulate receptor activities as either an agonist or antagonist, influencing cellular signaling pathways.

Antioxidant Properties

Compounds within the tetrahydropyrimidine family have also been studied for their antioxidant properties. For example, certain derivatives exhibited significant free radical scavenging activities and reducing power in assays designed to evaluate antioxidant capacity . These properties are crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Case Studies and Research Findings

  • Antiviral and Anticancer Potential : this compound has been explored for its potential as an antiviral and anticancer agent. Research indicates that compounds in this class can inhibit viral replication and induce apoptosis in cancer cells through various pathways.
  • Enzyme Inhibition Studies : In vitro studies have shown that derivatives can inhibit specific enzymes involved in metabolic pathways related to disease progression. For example, enzyme assays demonstrated that certain tetrahydropyrimidines could effectively inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Synergistic Effects with Other Drugs : Investigations into the synergistic effects of ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine derivatives with existing antibiotics have revealed enhanced antibacterial efficacy when combined with traditional treatments like vancomycin .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.